Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
Description
Significance of Non-Proteinogenic Amino Acids in Chemical Synthesis and Peptide Science
Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms. Their incorporation into peptide chains can confer a range of desirable properties that are often unattainable with their proteinogenic counterparts. One of the primary advantages of using non-natural amino acids is the enhancement of peptide stability. Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. The introduction of non-natural amino acids can create peptide bonds that are resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide. nih.gov
Furthermore, the structural diversity offered by non-natural amino acids allows for the fine-tuning of peptide conformation and receptor-binding affinity. By introducing novel side chains, stereochemistries, or backbone modifications, researchers can design peptides with enhanced potency, selectivity, and bioavailability. nih.govresearchgate.net This has led to the development of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. The exploration of non-natural amino acids has thus become a cornerstone of modern medicinal chemistry and drug discovery. nih.gov
Overview of Imidazole-Containing Amino Acids as Chiral Building Blocks
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a key functional group in biology, most notably in the proteinogenic amino acid histidine. nih.gov The unique properties of the imidazole side chain, including its ability to act as both a hydrogen bond donor and acceptor, its role in catalysis, and its coordination with metal ions, make it a valuable component in the design of functional molecules. nih.govnih.gov
Imidazole-containing amino acids, both natural and synthetic, are therefore highly sought-after chiral building blocks in organic synthesis and medicinal chemistry. They are integral to the structure of many natural products and marketed drugs. bldpharm.com The incorporation of an imidazole moiety into a non-natural amino acid framework can introduce specific conformational constraints, facilitate molecular interactions, and impart catalytic activity to the resulting peptide or small molecule. The synthesis of enantiomerically pure imidazole-containing amino acids is a critical area of research, as the stereochemistry of the amino acid backbone plays a crucial role in determining the biological activity of the final product.
Rationale for Investigation into Boc-Protected Beta-Substituted Alanine (B10760859) Derivatives with Imidazole Side Chains
The investigation into Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid is driven by a confluence of strategic considerations in peptide design. The "Boc" group, or tert-butoxycarbonyl, is a widely used protecting group for the amine functionality of amino acids. Its primary role is to prevent unwanted side reactions at the amino group during peptide synthesis, while being readily removable under specific acidic conditions. chemimpex.comresearchgate.net This allows for the controlled, stepwise assembly of peptide chains. The use of the Boc protecting group is a well-established and robust strategy in solid-phase peptide synthesis. researchgate.net
Beta-substituted alanine derivatives, where a substituent is attached to the beta-carbon of the alanine backbone, offer a means to introduce diverse chemical functionalities while maintaining a degree of structural similarity to natural amino acids. The imidazole side chain, in this case, provides the unique physicochemical properties discussed previously. The specific attachment to the N-1 position of the imidazole ring in this compound distinguishes it from the naturally occurring histidine, where the side chain is attached at the C-4 position. This alternative connectivity can lead to different spatial arrangements and electronic properties, offering new possibilities for molecular design.
The (R)-stereochemistry at the alpha-carbon is another deliberate choice. While most natural amino acids possess the (S)-configuration, the incorporation of D-amino acids (the (R)-enantiomer for most amino acids) is a common strategy to enhance peptide stability against proteolysis. researchgate.net Therefore, the synthesis and investigation of this compound are aimed at creating a versatile building block that can be used to construct peptides with potentially enhanced stability, novel conformational properties, and tailored biological activities. Recent research has focused on the synthesis of such non-coded amino acids to enhance the stability and biological effectiveness of peptides, such as in the development of ultrashort antimicrobial peptides. nih.gov
Research Findings and Physicochemical Data
The synthesis of the core structure of the title compound, 2-amino-3-(1H-imidazol-1-yl)propanoic acid, has been reported, with methods developed to produce both the D- and L-enantiomers with high yield and optical purity. nih.gov This provides a direct pathway to this compound through standard Boc-protection protocols.
Below are data tables summarizing the physicochemical properties and representative research findings related to this class of compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source/Comment |
| Molecular Formula | C11H17N3O4 | Calculated |
| Molecular Weight | 255.27 g/mol | Calculated |
| Appearance | White to off-white solid | Expected based on similar compounds chemimpex.com |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM), sparingly soluble in water | Expected for Boc-protected amino acids cymitquimica.com |
| Boc Group Removal | Cleaved under acidic conditions (e.g., TFA) | Standard procedure for Boc deprotection researchgate.net |
Table 2: Research Applications and Findings for Imidazole-Containing Non-Natural Amino Acids
| Research Area | Findings and Applications | Reference |
| Antimicrobial Peptides | Incorporation of 2-amino-3-(1H-imidazol-1-yl)propanoic acid into ultrashort peptides has been shown to enhance their resistance to proteolysis and improve biological effectiveness. | nih.gov |
| Peptide Conformation | The imidazole ring can act as a hydrogen bond donor or acceptor, influencing the local conformation of the peptide backbone. The N-1 substitution pattern can lead to unique conformational preferences compared to histidine. | nih.gov |
| Drug Design | Imidazole-containing amino acids serve as valuable building blocks for the synthesis of peptidomimetics and small molecule therapeutics due to their diverse chemical properties and biological relevance. | bldpharm.com |
| Enhanced Stability | The use of the (R)-enantiomer (D-amino acid) is a key strategy to increase the stability of peptides against enzymatic degradation by proteases. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMWDFFFCQCFA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN1C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Stereochemical Characterization of Boc R 2 Amino 3 Imidazol 1 Yl Propanoic Acid
Theoretical and Computational Investigations of Conformational Landscapes
Density Functional Theory (DFT) has emerged as a powerful method for investigating the structural and electronic properties of amino acids containing imidazole (B134444) moieties. mdpi.comnih.gov DFT calculations allow for the systematic study of stable conformations and the interactions that govern them. sci-hub.se Studies on related imidazole-amino acid systems demonstrate that DFT can accurately predict molecular geometries and the energetics of different conformers. researchgate.netnih.gov For instance, DFT methods have been successfully applied to analyze how the imidazole ring, by acting as a donor or acceptor of hydrogen bonds, profoundly affects the conformational preferences of the amino acid residue. researchgate.netnih.gov These computational investigations are crucial for understanding the intrinsic properties of the molecule in the absence of solvent or crystal packing effects. The calculations typically involve geometry optimization to find the lowest energy structures and frequency calculations to confirm that these structures are true minima on the potential energy surface.
The conformation of an amino acid backbone is defined by a set of torsion angles, primarily phi (φ) and psi (ψ). proteinstructures.comyoutube.com The Ramachandran plot, a graph of ψ versus φ, is a fundamental tool used to visualize the energetically allowed regions for these angles in a peptide or protein structure. wikipedia.org For non-standard amino acids like those modified with an imidazole group, computational methods are used to generate conformational maps, or Ramachandran diagrams, to understand their structural tendencies. researchgate.netnih.gov
DFT studies on imidazole-alanine analogues reveal distinct conformational preferences. researchgate.netnih.gov The specific tautomeric state of the imidazole ring can lead to significant differences in the stable torsion angles, effectively switching the molecule between different regions of the Ramachandran plot. researchgate.netnih.gov For example, the τ and π tautomers of a neutral imidazole-modified alanine (B10760859) residue were found to adopt conformations with ψ angles differing by approximately 180°, which has a considerable impact on the potential peptide chain conformation. researchgate.netnih.gov This highlights how a subtle change in the side chain can dramatically alter the backbone structure.
| Conformation | φ (phi) Angle | ψ (psi) Angle | Associated Form |
|---|---|---|---|
| αRτ | -75° | -114° | Neutral Tautomer τ |
| C7eq | -75° | 66° | Neutral Tautomer π |
| C5 | -165° | -178° | Anion Form |
| β2 | ~ -165° | ~ -3° | Anion Form |
Influence of Imidazole Ring Tautomerism on Molecular Conformation
Computational studies have shown that switching between the Nτ-H and Nπ-H tautomers can cause a dramatic change in the preferred conformation of the amino acid residue. researchgate.netnih.gov The different hydrogen bonding patterns available to each tautomer dictate its interactions with other parts of the molecule, leading to distinct low-energy structures. The environment surrounding the imidazole ring, including solvent polarity and nearby functional groups, plays a crucial role in determining which tautomer is more stable and, therefore, which conformation is favored. nih.gov This interplay between tautomeric state and conformation is a key feature of imidazole-containing molecules and is critical for their function in biological and chemical systems.
Stereochemical Integrity and Control during Chemical Transformations
Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount during the synthesis and modification of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid. The (R)-configuration is essential for its intended biological or chemical activity. The N-tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this process.
The Boc group is widely used in peptide synthesis and amino acid chemistry because it is stable under many reaction conditions but can be removed under mild acidic conditions. organic-chemistry.org Critically, the presence of the Boc group on the α-amino nitrogen helps prevent racemization of the adjacent chiral center during chemical transformations, such as the activation of the carboxyl group for peptide coupling. The bulky nature of the Boc group can sterically hinder reactions that might otherwise lead to the loss of stereochemical purity. Synthetic strategies for preparing such molecules often involve starting from a chiral pool material, such as a naturally occurring amino acid, and employing reactions known to proceed with high stereoselectivity to ensure the desired (R)-enantiomer is obtained. mdpi.com
Solid-State Conformational Studies via X-ray Crystallography
While theoretical studies provide insight into the potential conformations of a molecule in isolation or in solution, X-ray crystallography offers a definitive picture of its structure in the solid state. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. psu.edunih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.137 (5) |
| b (Å) | 6.4979 (14) |
| c (Å) | 16.235 (4) |
| β (°) | 121.949 (2) |
| Volume (ų) | 1892.0 (7) |
Integration of Boc R 2 Amino 3 Imidazol 1 Yl Propanoic Acid into Peptide and Peptidomimetic Constructs
Application in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid is readily employed in both solid-phase and solution-phase peptide synthesis, the two primary methods for assembling peptide chains. The Boc protecting group is a cornerstone of one of the foundational strategies in SPPS, known as the Boc/Bzl protection scheme. In this approach, the Boc group provides temporary protection for the Nα-amino group of the amino acid. peptide.com
The general cycle of SPPS begins with the attachment of the first C-terminal amino acid to a solid support resin. peptide.comscispace.com Subsequently, the Nα-protecting group (in this case, Boc) is removed, typically using a moderately strong acid like trifluoroacetic acid (TFA). peptide.comchempep.com After the deprotection step, the newly freed amino group is neutralized, and the next Boc-protected amino acid, such as this compound, is introduced. peptide.com A coupling reagent is then added to facilitate the formation of the peptide bond. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is fully assembled. scispace.com Solution-phase synthesis follows similar principles of protection and coupling but without the use of a solid support, which can be advantageous for the synthesis of shorter peptides or for large-scale production. nih.gov
The successful incorporation of this compound into a growing peptide chain relies on its compatibility with a wide array of standard peptide coupling reagents. These reagents are designed to activate the carboxylic acid group of the incoming amino acid, transforming it into a species that reacts readily with the N-terminal amine of the peptide chain. peptide.com
This activation process is critical for achieving high coupling efficiency and minimizing side reactions, including racemization. peptide.compeptide.com Boc-protected amino acids are compatible with several classes of coupling reagents, including carbodiimides, phosphonium salts, and aminium/uronium salts. peptide.comresearchgate.netsigmaaldrich.com Additives such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are often used in conjunction with these reagents to enhance reaction rates and suppress the loss of chiral integrity. peptide.comsigmaaldrich.com
Below is a table summarizing common coupling reagents used in peptide synthesis that are compatible with the Boc-synthesis strategy.
| Reagent Class | Example Reagents | Byproducts | Characteristics |
| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide) | Insoluble or soluble urea derivatives | Widely used, especially DIC in SPPS as its urea byproduct is more soluble. peptide.com Often used with additives like HOBt to minimize racemization. peptide.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP®, PyAOP | Less hazardous byproducts than BOP | Highly efficient and rapid coupling. peptide.comsigmaaldrich.com PyAOP is particularly effective for coupling sterically hindered N-methyl amino acids. peptide.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU | Water-soluble | Very efficient with low racemization, especially when HOBt is added. peptide.com HATU generates highly reactive OAt esters, making it one of the most efficient reagents. sigmaaldrich.com |
This table is generated based on data from multiple sources. peptide.comsigmaaldrich.com
The incorporation of non-natural amino acids like this compound is a key strategy for developing peptides with enhanced therapeutic properties, such as improved stability against enzymatic degradation. nih.gov The standard SPPS workflow is the primary method for achieving this. researchgate.net
The process involves the sequential addition of amino acids to a peptide chain anchored to a resin. peptide.com When it is time to incorporate the non-natural residue, a solution of this compound, a coupling reagent, and an activating agent (if necessary) is added to the resin. The reaction proceeds to form a new peptide bond. The compatibility of the Boc protecting group with established SPPS protocols makes the introduction of such residues a routine, albeit critical, step in the synthesis of modified peptides. peptide.comresearchgate.net
Design and Synthesis of Conformationally Constrained Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. mdpi.com A common strategy in peptidomimetic design is to introduce conformational constraints, which reduce the flexibility of the molecule and lock it into a bioactive conformation. nih.govlifechemicals.com The inclusion of residues like (R)-2-amino-3-(imidazol-1-yl)propanoic acid can contribute to this conformational restriction. mdpi.com
Macrocyclization is a powerful technique for creating conformationally constrained peptidomimetics. By linking the N- and C-termini of a peptide or connecting a side chain to the peptide backbone, a cyclic structure is formed, which significantly reduces the molecule's flexibility. While various chemical strategies exist to achieve cyclization, the use of specific scaffolds can help to define the geometry of the resulting macrocycle. nih.gov
An imidazole-dicarboxylic acid, potentially synthesized from a precursor like (R)-2-amino-3-(imidazol-1-yl)propanoic acid, could serve as such a scaffold. The two carboxylic acid groups on the imidazole (B134444) scaffold could be used to bridge two different points within a linear peptide sequence during solid-phase synthesis, creating a rigid, cyclic structure. This approach allows for precise control over the peptide's conformation, which is crucial for optimizing its interaction with a biological target.
The incorporation of an imidazole-containing amino acid into a peptide chain can significantly influence its secondary structure (e.g., α-helices and β-sheets). The imidazole side chain can participate in hydrogen bonding and steric interactions that either stabilize or destabilize these common structural motifs.
Development of Hybrid Peptide-Small Molecule Conjugates
Hybrid molecules that combine the features of peptides and small molecules are an emerging class of therapeutics designed to leverage the advantages of both modalities. researchgate.netnih.gov Peptides offer high specificity and potency, while small molecules can provide improved stability, cell permeability, and pharmacokinetic profiles. researchgate.netnih.gov
This compound can be incorporated into a peptide that is subsequently conjugated to a small molecule. The conjugation can be achieved through several strategies. nih.govmdpi.com For example, a small molecule with a carboxylic acid functional group can be coupled to the N-terminal amine of the completed peptide chain using standard peptide coupling conditions. nih.gov Alternatively, another amino acid with an orthogonal protecting group, such as lysine, can be included in the sequence. Selective deprotection of the lysine side chain allows for the specific attachment of a small molecule at that position. nih.gov The resulting peptide-small molecule hybrid may exhibit enhanced therapeutic efficacy, altered target specificity, or improved drug-like properties. researchgate.net
Advanced Analytical and Spectroscopic Methods for Characterizing Boc R 2 Amino 3 Imidazol 1 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for each proton in the molecule. The tert-butoxycarbonyl (Boc) protecting group gives rise to a prominent singlet peak at approximately 1.36 ppm, integrating to nine protons. The protons of the imidazole (B134444) ring typically appear as distinct singlets in the aromatic region, with chemical shifts around 7.68 ppm, 6.96 ppm, and 6.85 ppm. The α-proton (CH) of the amino acid backbone is observed as a multiplet around 4.14 ppm, and the β-protons (CH₂) adjacent to the imidazole ring appear as a multiplet at approximately 2.90 ppm. The coupling patterns and chemical shifts of these protons are highly sensitive to the molecular structure and conformation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms. The carbonyl carbon of the carboxylic acid is typically found downfield, around 174.1 ppm. The carbonyl carbon of the Boc group resonates at about 155.8 ppm, while the quaternary carbon of the Boc group appears around 79.0 ppm, and the methyl carbons of the Boc group are observed at approximately 28.2 ppm. The carbons of the imidazole ring exhibit signals in the aromatic region, typically between 117 ppm and 136 ppm. The α-carbon and β-carbon of the amino acid backbone resonate at approximately 55.0 ppm and 30.5 ppm, respectively.
The stereochemical assignment of the (R)-configuration at the α-carbon can be confirmed using advanced NMR techniques, such as the formation of diastereomeric derivatives with a chiral auxiliary, which would result in distinct NMR signals for the different stereoisomers.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Boc-Histidine Derivatives Data based on N-Boc-L-Histidine as a reference compound.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | 7.68 | 135.5 |
| Imidazole C4-H | 6.85 | 133.5 |
| Imidazole C5-H | 6.96 | 117.0 |
| α-CH | 4.14 | 55.0 |
| β-CH₂ | 2.90 | 30.5 |
| Boc (CH₃)₃ | 1.36 | 28.2 |
| Boc C(CH₃)₃ | - | 79.0 |
| Boc C=O | - | 155.8 |
| COOH | - | 174.1 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to assess its purity. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak.
In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₁H₁₇N₃O₄), the expected m/z value for the [M+H]⁺ ion would be approximately 256.13. The high-resolution mass spectrometry (HRMS) measurement of this ion can confirm the elemental composition of the molecule with high accuracy.
A characteristic fragmentation pattern observed in the tandem mass spectrometry (MS/MS) of Boc-protected amino acids is the loss of the Boc group. mdpi.com This can occur through the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) and carbon dioxide (CO₂, 44 Da), resulting in a fragment ion corresponding to the unprotected amino acid. mdpi.com Another common fragmentation is the loss of the entire Boc group (100 Da). The observation of these characteristic fragment ions provides strong evidence for the presence of the Boc protecting group and confirms the identity of the amino acid core.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
| [M+H]⁺ | C₁₁H₁₈N₃O₄⁺ | ~256.13 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | C₇H₁₀N₃O₄⁺ | ~200.07 | Loss of isobutylene |
| [M-Boc+H]⁺ | C₆H₁₀N₃O₂⁺ | ~156.08 | Loss of the Boc group |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity and enantiomeric excess of this compound.
Purity Determination: Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the chemical purity of the compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram.
Enantiomeric Excess Determination: The determination of the enantiomeric excess (e.e.) is critical to ensure the stereochemical purity of the (R)-enantiomer. This is typically achieved using chiral HPLC. mdpi.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of Boc-protected amino acids. The mobile phase is usually a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers in the chromatogram. A high e.e. value, typically >98%, is required for applications where stereochemical purity is paramount.
Table 3: Typical HPLC Conditions for Analysis
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | Hexane/Isopropanol (isocratic) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
X-ray Crystallography for Absolute Configuration and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of all atoms.
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as that of a copper(I) complex with a benzimidazole (B57391) propanoic acid ligand, demonstrates how X-ray crystallography elucidates coordination environments and intermolecular hydrogen bonding networks that dictate the supramolecular architecture. nih.gov
Academic and Research Applications of Imidazole Amino Acid Derivatives in Chemical Biology
Role of Imidazole (B134444) in Chemical Labeling and Modification of Biological Macromolecules
The imidazole side chain of histidine and its derivatives is a key target for the chemical labeling and modification of proteins and peptides. Its unique reactivity allows for site-specific modifications that are crucial for studying protein function, structure, and interactions.
Recent advancements have focused on the late-stage functionalization (LSF) of peptides, a strategy that enables the rapid diversification of complex biomolecules. One notable example is the C–H functionalization at the C2 position of the histidine imidazole ring. nih.gov This method utilizes aliphatic sulfinate salts as radical precursors to selectively alkylate the histidine residue within unprotected peptides, even in aqueous media. nih.gov This approach is highly selective for histidine over other potentially reactive amino acid residues. nih.gov
Furthermore, this strategy has been extended to install chemical handles for subsequent bioconjugation reactions. For instance, a ketone handle can be introduced at the C2 position, providing a unique anchor for selective oxime or hydrazone ligation. nih.gov This two-step process allows for the attachment of a wide array of probes and functional molecules. A precision methodology has also been developed that can distinguish and label a single histidine residue among multiple copies and other nucleophilic residues in a protein. rsc.org This C-N bond formation technique is robust and does not typically alter the protein's structure or function. rsc.org The versatility of these methods underscores the imidazole ring's importance as a platform for developing sophisticated bioconjugation strategies.
| Modification Strategy | Target Site | Reagents | Application |
| C-H Alkylation | C2 of Imidazole | Aliphatic Sulfinate Salts | Peptide Functionalization |
| Ketone Handle Installation | C2 of Imidazole | Radical Precursors | Bio-orthogonal Conjugation |
| Single-Site C-N Bond Formation | Imidazole Nitrogen | N/A | Specific Protein Labeling |
Utilization in Imidazole-Based Chiral Receptor and Selector Design
The imidazole group plays a critical role in the field of molecular recognition, particularly in the design of chiral receptors and selectors for enantioselective applications. The ability of the imidazole ring to participate in hydrogen bonding, π-π stacking, and coordination interactions makes it an excellent component for constructing environments that can differentiate between enantiomers.
Novel chiral receptors, such as imidazole cyclophanes, have been synthesized specifically for the enantioselective recognition of amino acid derivatives. nih.govrsc.org These macrocyclic hosts are created by N-alkylation of the imidazolyl 1N-position of a bridged histidine diester. nih.govrsc.org They exhibit significant chiral recognition, capable of distinguishing between L- and D-amino acid enantiomers with notable selectivity. nih.govrsc.org
Porphyrin-based chiral clefts also utilize interactions with the imidazole side chain of histidine for enantioselective binding. rsc.org These systems can create a three-point interaction model with the guest molecule, which is a prerequisite for effective chiral recognition. nih.gov Even achiral receptors, like a cubane-bridged bisporphyrin, can be induced to adopt a specific conformation upon binding to a histidine enantiomer, leading to chiral discrimination. nih.govresearchgate.net The interaction governs a conformational switch in the receptor, which can be detected spectroscopically. nih.govresearchgate.net
Fluorescent probes incorporating chiral components and a zinc(II) ion have been developed for the highly chemoselective and enantioselective recognition of histidine. nsf.gov The imidazole substituent is crucial for forming the specific complex that results in an enantioselective fluorescent response. nsf.gov Additionally, chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) often rely on selectors that can interact effectively with amino acids. While polysaccharide-based CSPs are common, specialized selectors like zwitterionic, crown ether, and ligand-exchange phases are designed for the separation of underivatized amino acids and related compounds. chiraltech.comkoreascience.kr
| Receptor/Selector Type | Target Analyte | Basis of Recognition | Observed Selectivity (Example) |
| Imidazole Cyclophane | Amino Acid Derivatives | N-alkylation of Imidazole | K D /K L = 3.52 nih.govrsc.org |
| Porphyrin Chiral Cleft | Histidine Esters | Three-point Asymmetric Interaction | 80-86% e.e. rsc.org |
| Achiral Bis-Porphyrin | Histidine Enantiomers | Induced Conformational Switching | Stabilizes specific conformers nih.govresearchgate.net |
| Fluorescent Probe + Zn(II) | Histidine | Coordination & Complex Formation | High enantioselective fluorescence enhancement nsf.gov |
| Zwitterionic CSPs | Underivatized Amino Acids | Anion- and Cation-Exchange | Separation of zwitterionic molecules chiraltech.com |
Investigation in Coordination Chemistry and Metal-Binding Ligands
The imidazole side chain is a pervasive ligand in bioinorganic chemistry, primarily due to the ability of its sp²-hybridized nitrogen atoms to coordinate with a wide range of metal ions. wikipedia.orgresearchgate.net Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid, as a histidine analog, shares these fundamental metal-binding properties, making it a valuable tool in coordination chemistry.
The imine nitrogen of the imidazole ring is the primary site for metal ion binding, acting as a pure sigma-donor ligand. wikipedia.org The basicity of imidazole is intermediate between that of pyridine and ammonia (B1221849), allowing it to form stable complexes with numerous transition metals. wikipedia.org In proteins, histidine residues are common binding sites for metal cofactors, and synthetic peptides containing histidine or its derivatives are used to model these interactions. wikipedia.orgnih.gov
Imidazole can form stable octahedral complexes with metals like Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺, and square planar complexes with Cu²⁺, Pd²⁺, and Pt²⁺. wikipedia.org The binding affinity of metal ions to the imidazole ring has been studied extensively, showing preferences for certain metals based on hard and soft acid-base (HSAB) theory and orbital interactions. acs.org For example, copper(II) ions readily form complexes with histidine-containing peptides. nih.gov
| Metal Ion | Typical Coordination Geometry | Relevant Research Context |
| Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Octahedral wikipedia.org | Mimicking metalloprotein active sites wikipedia.org |
| Cu²⁺ | Square Planar wikipedia.org | Complexes with histidine-containing peptides nih.gov |
| Sc⁺, Ti⁺, V⁺ | N/A | Guided ion beam mass spectrometry studies acs.org |
| Na⁺, Mg²⁺, Al⁺, Ca²⁺ | N/A | Studies of binding to non-transition metals acs.org |
Functionalization of Imidazole Side Chains for Novel Research Probes
Modifying the imidazole side chain of histidine derivatives like this compound is a powerful strategy for creating novel research probes to investigate biological systems. nih.gov Functionalization allows for the introduction of reporter groups, photo-cages, and other moieties that can track, quantify, or control biological processes.
The C-H functionalization chemistry described for peptide labeling is directly applicable to the development of probes. nih.gov By installing a ketone or alkyne handle, the imidazole ring becomes a platform for attaching fluorophores, biotin tags, or cross-linking agents via bio-orthogonal chemistry. This enables the creation of probes for fluorescence microscopy, pull-down assays, and interaction mapping.
Another sophisticated approach involves coordinating metal complexes to the imidazole ring. For instance, ruthenium(II) bipyridyl complexes can be attached to a Boc-protected histidine derivative. rsc.org These ruthenium complexes can act as photo-cages, where a coordinated ligand can be released upon light irradiation, allowing for the spatio-temporal control of a peptide's or protein's activity. They can also serve as luminescent probes for imaging applications.
The inherent electronic properties of the imidazole ring make it a suitable backbone for charge-transfer chromophores. nih.gov By attaching electron-donating and electron-accepting groups to the imidazole core, push-pull systems with interesting photophysical properties can be created. nih.gov These chromophores can function as fluorescent probes that are sensitive to the polarity of their microenvironment, making them useful for studying protein folding or membrane interactions. The synthesis of amino acids bearing a metal ligand system connected to the β-carbon via triazole formation creates a histidine isostere with an additional, designed metal-binding site, further expanding the toolkit for creating research probes and artificial metalloproteins. researchgate.netuni-goettingen.de
| Functionalization Approach | Attached Moiety | Probe Type | Research Application |
| C-H Functionalization | Ketone/Alkyne Handles | Bio-orthogonal Handle | Attachment of fluorophores, biotin, etc. nih.gov |
| Coordination Chemistry | Ruthenium(II) Complexes | Photo-cage/Luminescent Probe | Light-activated release of molecules, imaging rsc.org |
| Push-Pull System Synthesis | Donor-Acceptor Groups | Charge-Transfer Chromophore | Environment-sensitive fluorescent probe nih.gov |
| Triazole Formation | Metal Chelating Ligands | Artificial Metal-Binding Site | Design of novel metalloproteins and catalysts researchgate.netuni-goettingen.de |
Q & A
Q. Key Considerations :
- Solvent polarity (e.g., THF vs. DMF) affects reaction rates and byproduct formation.
- Temperature (>40°C) may accelerate racemization, necessitating low-temperature conditions for stereochemical fidelity.
| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Serine β-lactone ring-opening | 1-(trimethylsilyl)imidazole | 60–75 | R-configuration retained | |
| Conjugate addition | Imidazole, NaHCO₃ | 45–65 | Requires chiral control |
Basic: Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (imidazole C–H protons at δ 7.2–7.8 ppm) and Boc-group integrity (tert-butyl signals at δ 1.4 ppm).
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 210 nm resolve enantiomeric impurities (retention time: 12–14 min).
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 293.36 g/mol) validates molecular weight.
Validation : Cross-reference with published spectral data (e.g., CAS 114359-37-4 in ) to identify batch-specific impurities.
Basic: What are the key stability considerations for this compound under different storage conditions?
Answer:
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group.
- Decomposition Risks : Exposure to moisture or acidic conditions cleaves the Boc protecting group, releasing free amine (detectable via TLC or loss of tert-butyl NMR signals).
- Handling : Use gloves and eye protection due to acute toxicity (H302, H315) and respiratory irritation (H335) per safety data .
Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?
Answer:
Contradictions arise from:
- Catalyst Purity : Trace metals in imidazole (e.g., Fe³⁺) may inhibit reactions; use ultra-pure reagents.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.
- Workup Protocols : Inefficient extraction (e.g., ethyl acetate vs. dichloromethane) impacts yield recovery.
Mitigation : Replicate conditions from high-yield studies (e.g., anhydrous THF at 0°C) and validate via in-situ FTIR monitoring of intermediate formation .
Advanced: What role does this compound play in the design of enzyme inhibitors, and what computational methods support its optimization?
Answer:
The compound serves as:
- Renin Inhibitor Scaffold : The imidazole moiety mimics histidine’s binding to catalytic aspartate residues in proteases.
- Docking Studies : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to targets like diaminopimelic acid dehydrogenase.
Q. Optimization Strategies :
- Introduce electron-withdrawing groups (e.g., –NO₂) to enhance hydrogen bonding.
- Compare free energy perturbation (FEP) calculations with experimental IC₅₀ values .
Advanced: How can biocatalytic approaches be optimized for modifying this compound in batch reactions?
Answer:
Biocatalyst Selection : Use immobilized phenylalanine ammonia-lyase (PAL) on single-walled carbon nanotubes (SwCNTNH₂-PAL) for ammonia elimination/addition reactions .
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.5–9.0 | Maximizes PAL activity |
| Temperature | 25–30°C | Prevents enzyme denaturation |
| Substrate Loading | ≤10 mM | Reduces substrate inhibition |
Scale-Up : Use fed-batch modes to maintain substrate concentration below inhibitory thresholds .
Advanced: What methodological challenges arise when incorporating this compound into peptide chains, and how can they be addressed?
Answer:
Challenges :
- Coupling Efficiency : Steric hindrance from the imidazole group reduces activation by HBTU/DIPEA.
- Deprotection : Boc removal with TFA may protonate the imidazole, complicating purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
